STAT3 Promoter Inhibition: Corylin Demonstrates 2.0× Higher Potency Than Bavachin and 3.3× Higher Than Bakuchiol in Hep3B Cells
Corylin exhibits intermediate potency among seven Psoralea corylifolia flavonoids for inhibiting IL-6-induced STAT3 promoter activity in Hep3B hepatocarcinoma cells, with an IC50 value of 1.37 ± 0.45 µM [1]. This represents 2.0× greater potency than bavachin (IC50 = 4.89 ± 0.05 µM) and 3.3× greater than bakuchiol (IC50 = 4.57 ± 0.45 µM), but 1.7× lower potency than corylifol A (IC50 = 0.81 ± 0.15 µM). Corylin also demonstrates 2.2× higher potency than bavachinin (IC50 = 3.02 ± 0.53 µM) and 1.8× higher than isobavachalcone (IC50 = 2.45 ± 0.13 µM).
| Evidence Dimension | IC50 for inhibition of IL-6-induced STAT3 promoter activity |
|---|---|
| Target Compound Data | 1.37 ± 0.45 µM |
| Comparator Or Baseline | Bavachin (4.89 ± 0.05 µM); Bakuchiol (4.57 ± 0.45 µM); Bavachinin (3.02 ± 0.53 µM); Isobavachalcone (2.45 ± 0.13 µM); Neobavaisoflavone (2.77 ± 0.02 µM); Corylifol A (0.81 ± 0.15 µM) |
| Quantified Difference | 2.0× more potent than bavachin; 3.3× more potent than bakuchiol; 2.2× more potent than bavachinin; 1.8× more potent than isobavachalcone; 2.0× more potent than neobavaisoflavone; 1.7× less potent than corylifol A |
| Conditions | Hep3B hepatocarcinoma cells stimulated with IL-6; STAT3 promoter activity measured via luciferase reporter assay |
Why This Matters
Users requiring intermediate STAT3 inhibitory potency (stronger than bavachin/bavachinin but avoiding the extreme potency of corylifol A that may introduce off-target effects) should select corylin for balanced pharmacological profiling.
- [1] Lee SW, Yun BR, Kim MH, et al. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation. Planta Medica. 2012;78(9):903-908. doi:10.1055/s-0031-1298482. View Source
